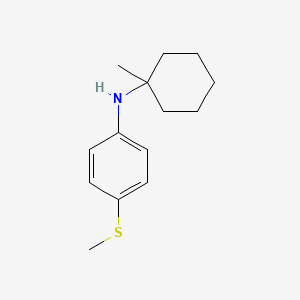
N,N'-Bis(2,4-dinitrophenyl)ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine is a chemical compound with the molecular formula C14H12N6O8. It is characterized by the presence of two 2,4-dinitrophenyl groups attached to an ethylenediamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2,4-dinitrophenyl)ethylenediamine typically involves the reaction of ethylenediamine with 2,4-dinitrochlorobenzene. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under controlled temperature conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2,4-dinitrophenyl)ethylenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions.
Major Products Formed
Reduction: The major product is N,N’-Bis(2,4-diaminophenyl)ethylenediamine.
Substitution: The products depend on the substituent introduced, such as N,N’-Bis(2,4-dimethoxyphenyl)ethylenediamine when methoxide is used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N’-Bis(2,4-dinitrophenyl)ethylenediamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The ethylenediamine backbone provides a flexible framework for binding to various targets, facilitating its use in diverse applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2-nitrophenyl)ethylenediamine: Similar structure but with fewer nitro groups, leading to different reactivity and applications.
N,N-Diethyl-N’-(2,4-dinitrophenyl)ethylenediamine: Contains ethyl groups instead of hydrogen atoms on the ethylenediamine backbone, affecting its chemical properties.
Uniqueness
N,N’-Bis(2,4-dinitrophenyl)ethylenediamine is unique due to the presence of two 2,4-dinitrophenyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
29549-98-2 |
|---|---|
Molekularformel |
C14H12N6O8 |
Molekulargewicht |
392.28 g/mol |
IUPAC-Name |
N,N'-bis(2,4-dinitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H12N6O8/c21-17(22)9-1-3-11(13(7-9)19(25)26)15-5-6-16-12-4-2-10(18(23)24)8-14(12)20(27)28/h1-4,7-8,15-16H,5-6H2 |
InChI-Schlüssel |
TWJKYTHXLSWGFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)
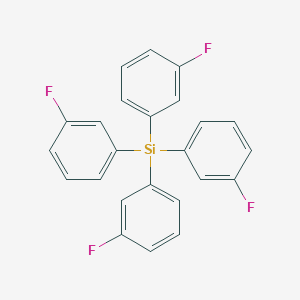

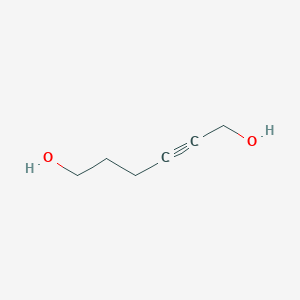
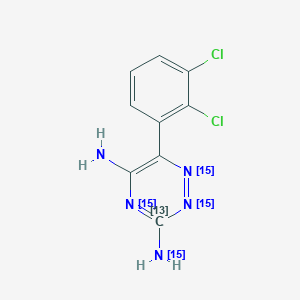
![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)

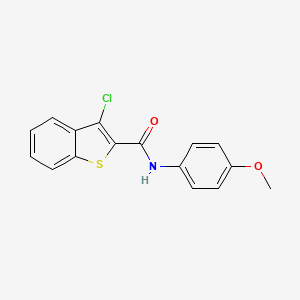
![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)
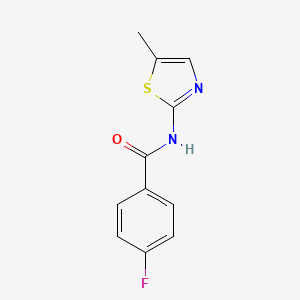
![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)


